![molecular formula C12H13NO2 B2907500 (3E)-3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1340477-34-0](/img/structure/B2907500.png)
(3E)-3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
Compounds with dimethylamino groups are often used in various industrial processes, including paint stripping, pharmaceutical manufacturing, paint remover manufacturing, and metal cleaning and degreasing . They are known for their strong intramolecular charge transfer (ICT) character due to the strong electron-withdrawing nature of the nitro group and rapid responsiveness because of highly movable π-electrons .
Chemical Reactions Analysis
Dimethylamino compounds are known to participate in various chemical reactions. For example, 4-(Dimethylamino)pyridine (DMAP) is widely used as a nucleophilic catalyst in esterification, hydrosilylation, Bayliss–Hillman reactions, and many more .Mechanism of Action
Target of Action
The primary targets of the compound “3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one” are currently unknown. This compound is structurally similar to other chromen-4-one derivatives, which have been found to interact with various biological targets . .
Mode of Action
Based on its structural similarity to other chromen-4-one derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Chromen-4-one derivatives have been found to affect various biochemical pathways, including signal transduction pathways and cell cycle control . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties would determine the bioavailability of the compound, which is crucial for its efficacy. Factors that could influence these properties include the compound’s chemical structure, its interactions with transport proteins, and its susceptibility to metabolic enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are not well-understood. Depending on its targets and mode of action, it could potentially alter cellular processes, leading to changes in cell behavior. For example, if the compound targets proteins involved in cell cycle control, it could affect cell proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13(2)7-9-8-15-11-6-4-3-5-10(11)12(9)14/h3-7H,8H2,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSGZAPXOBAWPT-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1COC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\COC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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